N-Desmethyl cis-Terbinafine

Beschreibung

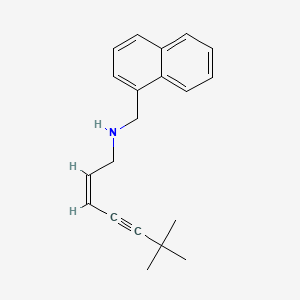

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-YWEYNIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for N Desmethyl Cis Terbinafine

Synthetic Routes for N-Desmethyl cis-Terbinafine and its Isomers

The synthesis of N-Desmethyl cis-Terbinafine involves the construction of its two primary fragments: the naphthalene-containing amine portion and the enyne side chain, followed by their coupling. The stereochemistry of the double bond is a critical aspect of the synthesis.

Approaches from Tert-Butyl Acetylene (B1199291) Precursors

A common strategy for constructing the characteristic (E)- or (Z)-tert-butylenyne side chain of allylamine (B125299) antifungals begins with tert-butyl acetylene. researchgate.net This precursor is highly versatile for creating the required carbon skeleton.

One established method involves the conversion of tert-butyl acetylene into a more reactive species, such as its lithium or Grignard reagent. google.com For instance, reacting tert-butyl acetylene with n-butyllithium generates 3,3-dimethyl-1-butynyllithium. google.com This nucleophile can then be reacted with an electrophile like acrolein to form a key alcohol intermediate, 1-hydroxy-6,6-dimethyl-2-hepten-4-yne. google.comgoogle.com Subsequent halogenation of this alcohol, for example using phosphorus tribromide or similar reagents, yields a mixture of (E) and (Z) isomers of 1-bromo-6,6-dimethyl-2-hepten-4-yne, which is the direct precursor for the side chain. google.comgoogle.com

| Reaction Step | Reagents | Intermediate Product |

| Activation | n-Butyllithium | 3,3-dimethyl-1-butynyllithium google.com |

| Carbon-Carbon Bond Formation | Acrolein | 1-hydroxy-6,6-dimethyl-2-hepten-4-yne google.comgoogle.com |

| Halogenation | Phosphorus Tribromide | (E/Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne google.comgoogle.com |

Condensation Reactions with N-Methyl-1-Naphthoamine Derivatives

The final step in assembling the molecule is the condensation of the enyne side chain with the appropriate naphthalene-containing amine. In the synthesis of Terbinafine (B446) itself, this involves the reaction of an intermediate like 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981) with N-methyl-1-naphthalenemethylamine. jchr.org

For the synthesis of N-Desmethyl cis-Terbinafine, the amine component is N-1-naphthalenemethanamine (which lacks the N-methyl group), and the side chain must have the cis (Z) configuration. The condensation is typically carried out under alkaline conditions, using bases such as sodium hydroxide (B78521) or potassium carbonate, to facilitate the nucleophilic substitution reaction where the amine displaces the halide on the side chain. google.comjchr.org The reaction solvent and temperature are critical parameters that influence the reaction's efficiency.

Stereoselective Synthesis of the cis-Isomer

Achieving stereoselectivity to favor the cis (Z) isomer is a significant challenge, as many synthetic routes produce a mixture of E and Z isomers. jchr.org While methods for the stereoselective synthesis of the (E)-isomer of Terbinafine are well-documented, specific strategies for the cis-isomer are less common. researchgate.net

A patented method for producing high-purity (Z)-Terbinafine hydrochloride provides a viable pathway that can be adapted for the N-desmethyl analog. google.com This process involves the synthesis of the (E/Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne intermediate as described previously. After condensation with the amine, the desired (Z)-isomer is separated from the (E)-isomer. The purification is achieved through careful selection of solvents for salt formation and recrystallization. For instance, refining the final product with methyl tert-butyl ether has been shown to yield the high-purity Z-isomer. google.com The separation relies on the different physical properties, such as solubility, of the two geometric isomers.

Generation of N-Desmethyl cis-Terbinafine Analogs and Structural Variants

The synthesis of analogs of N-Desmethyl cis-Terbinafine is important for exploring structure-activity relationships (SAR). kent.ac.uk Research has shown that even minor structural modifications, such as the stereochemistry of the double bond or the presence or absence of the N-methyl group, can significantly impact biological activity. kent.ac.uk

Structural variants can be generated by modifying either the amine or the side-chain precursor. For example, using substituted naphthalenemethylamine derivatives in the condensation step can produce analogs with modifications on the aromatic ring system. jchr.org Similarly, altering the alkyne portion of the side chain, for instance by replacing the tert-butyl group, would yield another class of structural variants. The generation of such analogs is crucial for understanding the pharmacophore of allylamine drugs.

| Analog Type | Modification Strategy | Example Precursor |

| Ring-Substituted | Use of a substituted naphthalene (B1677914) amine | 4-methyl-N-methyl-1-naphthalenemethylamine jchr.org |

| N-Substituted | Variation of the amine used in condensation | N-methyl-1-naphthalenemethylamine (yields Terbinafine) jchr.org |

| Stereochemical | Isomerization or separation of isomers | (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne (yields trans-isomer) researchgate.net |

Methodological Advancements in N-Desmethyl cis-Terbinafine Synthesis

Recent advancements in synthetic organic chemistry have led to more efficient and safer methods for producing allylamine compounds, which are applicable to the synthesis of N-Desmethyl cis-Terbinafine.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is key to maximizing the yield and purity of the final product, which is particularly important in pharmaceutical manufacturing. Key areas of optimization include the choice of catalyst, solvent, temperature, and purification methods.

Catalysis : Some modern syntheses of Terbinafine have moved away from expensive palladium catalysts, exploring more cost-effective alternatives like nickel(II) salts for the coupling reactions. google.com

Reagent Selection : Newer methodologies aim to avoid toxic and hazardous starting materials, such as acrolein, which were used in earlier synthetic routes. researchgate.net

Purification : The purity of the final compound is critical. For N-Desmethyl cis-Terbinafine, which is often an impurity, achieving high purity is essential for its use as an analytical standard. synthinkchemicals.com Advanced chromatographic techniques and optimized recrystallization protocols, such as using specific solvent systems like ethyl acetate (B1210297) or methyl tert-butyl ether, are employed to isolate the desired isomer with purity levels exceeding 99%. google.comgoogle.comkoreascience.kr

Development of Novel Synthetic Precursors

The synthesis of N-Desmethyl cis-Terbinafine, chemically known as (Z)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine, is intrinsically linked to the synthetic strategies developed for its parent compound, terbinafine. clearsynth.comnih.gov Research into novel synthetic precursors is often aimed at improving efficiency, stereoselectivity, and sustainability, and can be adapted for the production of terbinafine metabolites and analogues. The development of these precursors generally focuses on two key structural components: the allylamine backbone and the functionalized (E)-1,3-enyne side chain.

A primary strategy for synthesizing N-Desmethyl cis-Terbinafine involves modifying the established terbinafine synthesis by substituting the N-methylated amine precursor with its secondary amine counterpart. Instead of the commonly used N-methyl-1-naphthalenemethanamine, the synthesis would employ naphthalen-1-ylmethanamine as the starting material for the core amine structure. google.comresearchgate.net

Advancements in precursor development have also targeted the synthesis of the enyne side-chain, a critical component for the antifungal activity of this class of compounds. A significant development is the creation of a three-step batch-flow hybrid process for the expeditious synthesis of the enynol key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol. researchgate.net This procedure involves consecutive organometallic steps, starting with the metalation of tert-butylacetylene by n-butyllithium, followed by a selective addition and a Grignard reaction, ultimately yielding the target enynol precursor in high yield. researchgate.net This method also explores the use of cyclopentyl methyl ether as a safer and more sustainable solvent alternative to tetrahydrofuran. researchgate.net

This key enynol precursor, 6,6-dimethyl-2E-heptene-4-yn-1-ol, is further converted to another crucial intermediate, 1-bromo-6,6-dimethyl-2E-hepten-4-yne. researchgate.net The final step involves the coupling of this brominated side-chain with the appropriate amine—in this case, naphthalen-1-ylmethanamine—to yield N-Desmethyl cis-Terbinafine. researchgate.net This stereoselective methodology is designed to avoid the use of more toxic starting materials like acrolein, which were employed in earlier synthetic routes. researchgate.net

Alternative approaches for generating allylamine precursors, inspired by the synthesis of related antifungal agents like naftifine, have also been explored. nih.gov These methods utilize Mannich-type reactions as a key step to produce γ-aminoalcohol intermediates. nih.gov Subsequent dehydration of these aminoalcohols yields the desired allylamine structure. This strategy presents a flexible and efficient route to novel, diversely substituted allylamine precursors that could be readily adapted for the synthesis of N-Desmethyl cis-Terbinafine and its analogues. nih.gov

Table 1: Key Amine Precursors for Terbinafine and N-Desmethyl cis-Terbinafine Synthesis

| Precursor Compound | Target Compound | Synthesis Role |

| N-methyl-1-naphthalenemethanamine | Terbinafine | Forms the N-methylated allylamine backbone. researchgate.net |

| Naphthalen-1-ylmethanamine | N-Desmethyl cis-Terbinafine | Forms the secondary amine backbone. clearsynth.comnih.gov |

| γ-aminoalcohols | Naftifine and Analogues | Intermediates in Mannich-type reactions leading to allylamines. nih.gov |

Table 2: Development of Enyne Side-Chain Precursors

| Precursor/Intermediate | Synthetic Method Highlights | Resulting Intermediate/Product | Research Finding |

| tert-Butylacetylene | Metalation with n-butyllithium in a batch-flow hybrid process. researchgate.net | 6,6-dimethylhept-1-en-4-yn-3-ol | High-yield, sustainable process using cyclopentyl methyl ether. researchgate.net |

| 6,6-dimethyl-2E-heptene-4-yn-1-ol | Reaction with phosphorus tribromide. researchgate.net | 1-bromo-6,6-dimethyl-2E-hepten-4-yne | Key intermediate for coupling with the amine backbone. researchgate.net |

| 1,3-dichloropropene | Alkylation of the amine precursor followed by Heck-type coupling. google.com | N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine | An alternative route to assemble the final molecule. google.com |

Metabolic Biotransformation Pathways of N Desmethyl Cis Terbinafine

Formation of N-Desmethyl cis-Terbinafine via N-Demethylation of Terbinafine (B446)

The N-demethylation of terbinafine is not catalyzed by a single enzyme but by a consortium of at least seven Cytochrome P450 (CYP) isozymes. scialert.netnih.gov Studies using human liver microsomes and recombinant human CYPs have identified the key contributors to this pathway.

Table 1: Cytochrome P450 Isozymes Involved in N-Demethylation of Terbinafine

| Isozyme Family | Primary Contributors | Other Contributing Isozymes |

| CYP1A | CYP1A2 | |

| CYP2B | CYP2B6 | |

| CYP2C | CYP2C9, CYP2C8 | CYP2C19 |

| CYP2D | CYP2D6 | |

| CYP3A | CYP3A4 |

This table summarizes data from multiple studies identifying the CYP isozymes that catalyze the formation of N-Desmethyl cis-Terbinafine. scialert.netnih.govnih.govnoahrflynn.com

Enzyme kinetic studies using human liver microsomal systems have quantified the efficiency of terbinafine's metabolic pathways. The Michaelis-Menten kinetics for the four major metabolic routes, including N-demethylation, showed mean K(m) values ranging from 4.4 to 27.8 µM and V(max) values from 9.8 to 82 nmol/h/mg of protein. nih.govresearchgate.net

Specific kinetic analysis of the N-demethylation of terbinafine to yield N-Desmethyl cis-Terbinafine (referred to as Pathway 2) in human liver microsomes determined it to be the most efficient N-dealkylation reaction. researchgate.net

Table 2: Enzyme Kinetic Constants for N-Desmethyl cis-Terbinafine Formation

| Parameter | Value | Unit |

| V(max) | 110 ± 10 | pmol/min/mg protein |

| K(m) | 17 ± 5 | µM |

| V(max)/K(m) | 6.5 | pmol/min/mg protein/µM |

Data derived from steady-state kinetic profiles for the formation of N-Desmethyl cis-Terbinafine from terbinafine in human liver microsomes. researchgate.net

Computational approaches, including deep learning models, have been employed to predict the metabolic fate of terbinafine. researchgate.netnih.gov These models analyzed the three potential initial N-dealkylation reactions and predicted that N-demethylation to form N-Desmethyl cis-Terbinafine (Pathway 2) had the highest probability, with a predicted value of 0.79. researchgate.net The other potential pathways were predicted to have very low probabilities of occurring (P < 0.10). researchgate.net

While these models successfully identified the significance of the N-demethylation pathway, there were discrepancies with experimental findings regarding the importance of other routes, such as the direct formation of the reactive metabolite TBF-A. nih.gov Further studies noted that while computational models accurately predicted the likelihood of N-demethylation, they tended to overestimate the probability of minor pathways and were unable to differentiate the specific roles of individual P450 isozymes in these reactions for terbinafine. noahrflynn.com

Enzyme Kinetic Studies of N-Demethylation in Hepatic Microsomal Systems

Subsequent Metabolic Fate of N-Desmethyl cis-Terbinafine

The formation of N-Desmethyl cis-Terbinafine is an intermediate step in a larger metabolic cascade. This metabolite undergoes further biotransformation, leading to both potentially reactive species and other downstream products. researchgate.netdrugbank.com

A crucial subsequent metabolic pathway for N-Desmethyl cis-Terbinafine is its conversion to the reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal, commonly known as TBF-A. researchgate.netnoahrflynn.comnih.gov This conversion is one of three main N-dealkylation pathways that can ultimately yield TBF-A. researchgate.netacs.org The pathway originating from N-Desmethyl cis-Terbinafine (designated as Pathway 2.2a) involves N-dealkylation, yielding TBF-A and the co-metabolite 1-naphthyl methylamine. researchgate.netnih.gov

This specific step is catalyzed primarily by CYP3A4 (contributing ~40%) and CYP2C9 (contributing ~30%), with smaller contributions from CYP2B6, CYP2C8, and CYP2C19. researchgate.net The formation of this reactive aldehyde is significant as it has been implicated as a potential mediator of toxicity. scialert.netnih.govacs.org

Beyond the formation of reactive aldehydes, N-Desmethyl cis-Terbinafine is also a substrate for other oxidative reactions. It can be hydroxylated to form N-desmethylhydroxyterbinafine or dihydroxylated to produce a desmethyldihydrodiol. drugbank.com N-desmethylhydroxyterbinafine is recognized as one of the prominent metabolites found in plasma. scialert.net

The hydroxylation of N-Desmethyl cis-Terbinafine to N-desmethylhydroxyterbinafine is catalyzed by several enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, and CYP3A4. nih.gov Another identified pathway involves the initial formation of a dihydrodiol from terbinafine, which is then N-demethylated to form the same desmethyldihydrodiol metabolite. drugbank.com

Investigation of Conjugation Reactions and Their Reversibility (e.g., with glutathione)

The metabolic pathway of N-Desmethyl cis-Terbinafine involves its conversion into a reactive electrophilic metabolite, which subsequently undergoes conjugation with glutathione (B108866) (GSH). researchgate.net Studies have shown that N-Desmethyl cis-Terbinafine is a substrate for further N-dealkylation, leading to the formation of a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal, commonly known as TBF-A. nih.govresearchgate.net This bioactivation step is a critical precursor to conjugation.

The aldehyde TBF-A is a reactive allylic and propargylic species that can be trapped by glutathione during microsomal reactions. researchgate.netnih.gov The conjugation of TBF-A with GSH occurs preferentially through a 1,6-Michael addition mechanism. researchgate.netnih.gov This reaction results in the formation of a major GSH conjugate that has been characterized using 1H NMR. nih.gov Interestingly, after this initial conjugation, the resulting mono-GSH conjugate still possesses a second electrophilic site, which allows it to potentially bind to another molecule of glutathione or to cellular proteins via a 1,4-Michael addition. researchgate.netnih.gov

A crucial aspect of this conjugation reaction is its reversibility. nih.govnih.gov Research has demonstrated that the formation of the TBF-A glutathione conjugates is not a terminal detoxification step and can be reversed. researchgate.netnih.gov This reversibility has significant toxicological implications. It is speculated that the TBF-A-GSH conjugate, after being formed in hepatocytes, could be transported into the bile ducts. nih.govnih.gov Within the biliary environment, the reactive TBF-A could be released from the conjugate and subsequently modify hepatobiliary proteins, potentially leading to cholestatic dysfunction and liver injury. nih.govnih.gov

Comparative Metabolic Studies of N-Desmethyl cis-Terbinafine in Animal Models and In Vitro Systems

The metabolism of N-Desmethyl cis-Terbinafine, primarily its formation from the parent drug terbinafine and its subsequent biotransformation, has been investigated across various species and in vitro models. These studies reveal both similarities and differences in the metabolic pathways and the enzymes involved.

In vitro studies using pooled human liver microsomes (HLM) have been instrumental in elucidating the metabolic fate of N-Desmethyl cis-Terbinafine. nih.gov The initial N-demethylation of terbinafine to form N-Desmethyl cis-Terbinafine is a major metabolic pathway. nih.govpdr.net Subsequent metabolism of N-Desmethyl cis-Terbinafine in HLM proceeds along two competing branches: one pathway leads to the formation of TBF-A and 1-naphthyl methylamine, while the other produces 1-naphthaldehyde. nih.govresearchgate.net

Comparative studies using liver microsomes and hepatocytes from humans, rats, mice, dogs, and monkeys have shown that while the fundamental metabolic pathways are generally similar, there are species-specific differences in the contribution of each pathway. nih.govresearchgate.netfda.gov For instance, a study identified twenty different glutathione conjugates of terbinafine and its metabolites in hepatocytes, with notable variations across the species tested. nih.govresearchgate.net These conjugates were formed through three main mechanisms: alkene/alkyne oxidation, arene oxidation, and N-dealkylation followed by conjugation of the resulting intermediates. nih.govresearchgate.net In terms of excretion, a major portion of terbinafine metabolites are eliminated in the feces in mice, rats, and dogs, whereas urine is the primary route of elimination in rabbits and humans. fda.gov

The following table summarizes the key enzymes involved in the formation and subsequent metabolism of N-Desmethyl cis-Terbinafine based on in vitro findings.

| Metabolic Step | Enzymes Involved (Human) | In Vitro System | Reference |

|---|---|---|---|

| Terbinafine → N-Desmethyl cis-Terbinafine | CYP2C9, CYP1A2, CYP2C8, CYP3A4, CYP2C19 | Human Liver Microsomes, Recombinant CYPs | nih.govnih.gov |

| N-Desmethyl cis-Terbinafine → TBF-A | CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP2C19 | Human Liver Microsomes, Recombinant CYPs | nih.govnoahrflynn.com |

| N-Desmethyl cis-Terbinafine → 1-Naphthaldehyde | CYP2C19, CYP3A4 | Human Liver Microsomes, Recombinant CYPs | nih.govnih.gov |

Molecular and Cellular Mechanisms of Action of N Desmethyl Cis Terbinafine

Direct Interaction with Molecular Targets

The biological activity of N-Desmethyl cis-Terbinafine, a primary metabolite of Terbinafine (B446), is intrinsically linked to the well-documented mechanisms of its parent compound. nih.gov Research has pinpointed specific molecular targets through which these compounds exert their effects.

Evaluation of Squalene (B77637) Epoxidase Inhibition by N-Desmethyl cis-Terbinafine

The principal mechanism of action for the allylamine (B125299) class of antifungals, including Terbinafine and its metabolites, is the inhibition of the enzyme squalene epoxidase (also known as squalene monooxygenase). drugbank.comnih.govaocd.org This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. scbt.commdpi.com

The inhibition of fungal squalene epoxidase by Terbinafine is potent and non-competitive. nih.govnih.gov This high affinity for the fungal enzyme is key to its selective toxicity. In contrast, the mammalian equivalent of this enzyme requires significantly higher concentrations of the drug for inhibition, making it largely unaffected at therapeutic concentrations. nih.govfda.gov Modeling studies suggest that Terbinafine binds within the squalene epoxidase binding pocket, causing conformational changes that prevent the natural substrate from accessing the active site. nih.gov This interaction is stabilized by hydrogen bonding and other attractive forces with specific amino acid residues. nih.gov

Table 1: Comparative Inhibition of Squalene Epoxidase

| Organism/Enzyme Source | Inhibitor | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| Candida | Terbinafine | 30 nM nih.gov | Non-competitive nih.gov |

Modulation of Two-Pore Domain Potassium Channels (e.g., TASK3) by N-Desmethyl cis-Terbinafine

In addition to its primary antifungal target, Terbinafine has been identified as a novel and selective activator of the two-pore domain potassium (K2P) channel TASK3 (TWIK-related acid-sensitive K+ channel 3). kent.ac.uknih.gov These channels are involved in maintaining the resting membrane potential in various cell types. kent.ac.uk

Research using a cell-based thallium flux assay identified Terbinafine as a potent activator of TASK3, with a pEC50 of 6.2. nih.gov Further electrophysiology studies confirmed this activation. Importantly, Terbinafine demonstrated selectivity for TASK3, showing no significant activation of other tested K2P channels such as TASK2, TREK2, THIK1, and TRESK. nih.gov This finding points to a distinct molecular interaction outside of its established antifungal mechanism. Given that N-Desmethyl cis-Terbinafine is a major metabolite, it is plausible that it also contributes to the modulation of these ion channels.

Table 2: Activity of Terbinafine on Two-Pore Domain Potassium (K2P) Channels

| Channel | Activity | Potency (pEC50 / pIC50) |

|---|---|---|

| TASK3 | Activator | pEC50 = 6.2 nih.gov |

| TASK1 | No Activity Observed | - |

| TASK2 | No Activation Observed | - nih.gov |

| TREK2 | No Activation Observed | - nih.gov |

| THIK1 | No Activation Observed | - nih.gov |

| TRESK | No Activation Observed | - nih.gov |

| TWIK1 | Inhibitor | pIC50 = 5.69 |

Cellular Responses to N-Desmethyl cis-Terbinafine Exposure in Fungal Models

The direct inhibition of molecular targets by N-Desmethyl cis-Terbinafine and its parent compound triggers a cascade of events within fungal cells, leading to growth inhibition and cell death.

Impact on Ergosterol Biosynthesis Pathway

The inhibition of squalene epoxidase directly and severely disrupts the ergosterol biosynthesis pathway. nih.govekb.egbibliotekanauki.pl Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. drugbank.compatsnap.comekb.eg By blocking the conversion of squalene, Terbinafine and its metabolites prevent the formation of lanosterol, a necessary precursor to ergosterol. wikipedia.org The resulting deficiency in ergosterol compromises the structural integrity and function of the fungal cell membrane, which is a key fungistatic effect. researchgate.net This disruption ultimately hinders fungal growth and proliferation. aocd.org

Intracellular Accumulation of Metabolites and Their Biological Consequences

A direct consequence of blocking squalene epoxidase is the intracellular accumulation of its substrate, squalene. drugbank.comnih.govfda.gov High concentrations of squalene are toxic to the fungal cell. patsnap.comresearchgate.net This buildup is believed to interfere with membrane function and cell wall synthesis, leading to the formation of squalene-containing vesicles in the cytoplasm. drugbank.comnih.gov This accumulation contributes significantly to the fungicidal action of the drug, ultimately causing fungal cell lysis. researchgate.net In some fungal species, this accumulation of squalene is a primary driver of the compound's cell-killing effect. nih.gov

Investigation of Off-Target Interactions in Research Models

Beyond its primary antifungal mechanism, research has uncovered interactions of Terbinafine with other biological molecules, which are considered "off-target." The most prominent of these is the aforementioned activation of TASK3 potassium channels. kent.ac.uknih.gov This interaction was discovered during a screening of a compound library and highlights a pharmacological activity unrelated to ergosterol synthesis. nih.gov

Furthermore, the metabolism of Terbinafine itself represents a significant set of interactions. It is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP450) enzyme system, to form metabolites like N-Desmethyl cis-Terbinafine. nih.govnih.gov Studies have identified specific isozymes, such as CYP2C9, CYP3A4, and CYP2C19, as being involved in its metabolism. nih.gov These metabolic pathways can lead to the formation of reactive metabolites, such as the aldehyde TBF-A, which has been investigated for its potential role in off-target effects. nih.govnih.gov

Analytical and Bioanalytical Methodologies for N Desmethyl Cis Terbinafine Research

Chromatographic Techniques for Quantification in Research Matrices

Chromatography is the cornerstone for the separation and quantification of N-Desmethyl cis-Terbinafine. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most employed methods, each offering distinct advantages in sensitivity, selectivity, and throughput.

HPLC coupled with Ultraviolet (UV) detection is a robust and widely accessible method for the simultaneous determination of Terbinafine (B446) and N-Desmethyl cis-Terbinafine. nih.gov These methods typically utilize a reversed-phase column, such as a C18 column, for separation. nih.govresearchgate.net

A common approach involves a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often containing modifiers like orthophosphoric acid and triethylamine (B128534) to improve peak shape and resolution. nih.govresearchgate.net Detection is consistently performed at a UV wavelength of 224 nm, where both Terbinafine and its N-demethylated metabolite exhibit strong absorbance. nih.govresearchgate.netresearchgate.net The assay quantification limit for N-Desmethyl cis-Terbinafine (also referred to as SDZ 86-621) in plasma has been reported to be as low as 0.02 mg/ml. asm.org Validated methods demonstrate good linearity over a range of concentrations suitable for pharmacokinetic studies. researchgate.net For instance, in rat tissues, a linear range of 10-600 ng/g has been established. nih.gov The precision of these methods, indicated by inter- and intra-day variations, is generally found to be between 0.2% and 16%. nih.govresearchgate.net

HPLC-UV Method Parameters for N-Desmethyl cis-Terbinafine Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | C18 Reversed-Phase | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and water (40:60) with orthophosphoric acid (0.02 M) and triethylamine (0.01 M) | nih.govresearchgate.net |

| Detection | UV at 224 nm | nih.govresearchgate.netresearchgate.net |

| Linear Range (Rat Tissue) | 10-600 ng/g | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 10 ng/g (most rat tissues) | nih.govresearchgate.net |

| Precision (Intra/Inter-day) | 0.2% - 16% | nih.govresearchgate.net |

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly valuable for analyzing complex biological matrices where low concentrations of the analyte are expected. LC-MS/MS methods often utilize a fast chromatographic runtime, sometimes as short as 2.2 minutes, enabling high-throughput analysis. nih.gov

Positive ion electrospray ionization (ESI) is commonly employed, and quantification is achieved using multiple reaction monitoring (MRM). nih.govnih.gov For Terbinafine, the parent compound of N-Desmethyl cis-Terbinafine, the transition of m/z 292.2 →141.1 is frequently monitored. nih.gov Similar specific transitions are established for N-Desmethyl cis-Terbinafine to ensure accurate identification and quantification, free from matrix interference. For instance, a method was developed to analyze for N-nitroso-desmethyl terbinafine, a related nitrosamine (B1359907) impurity, showcasing the specificity of LC-MS/MS. lcms.cz These methods are validated for linearity over a wide concentration range and can achieve very low limits of quantification, often in the low ng/mL range, making them suitable for detailed pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

LC-MS/MS Method Parameters for Terbinafine and Related Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | High-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) | nih.gov |

| Ionization Mode | Positive ion electrospray ionization (ESI) | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Chromatographic Runtime | As low as 2.2 minutes | nih.gov |

| Linear Range (Terbinafine) | 5.11-3014.19 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.25 ng/mL for related nitrosamine impurities | lcms.cz |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and parallel analysis alternative for the quantification of compounds like Terbinafine and its metabolites. The separation is typically achieved on pre-coated silica (B1680970) gel 60F254 aluminum plates, which act as the stationary phase. researchgate.netnih.gov

A representative mobile phase for separating Terbinafine consists of a mixture of n-hexane, acetone (B3395972), and glacial acetic acid in a ratio of 8:2:0.1 (v/v/v). researchgate.netsphinxsai.com After development, densitometric analysis is performed in absorbance mode at a specific wavelength, such as 223 nm, to quantify the separated compounds. researchgate.netsphinxsai.com HPTLC methods for Terbinafine have been validated for linearity, with correlation coefficients (r²) often exceeding 0.999. researchgate.netsphinxsai.com The limit of quantification (LOQ) for Terbinafine has been reported as low as 3.648 ng/spot, indicating sufficient sensitivity for certain research applications. researchgate.netsphinxsai.com While many published methods focus on the parent drug, the technique is inherently capable of separating and quantifying metabolites like N-Desmethyl cis-Terbinafine, provided the method is appropriately developed and validated. nih.gov

HPTLC Method Parameters for Terbinafine Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60F254 aluminum foil TLC plates | researchgate.netnih.govsphinxsai.com |

| Mobile Phase | n-hexane : acetone : glacial acetic acid (8:2:0.1 v/v/v) | researchgate.netsphinxsai.com |

| Detection | Densitometric analysis at 223 nm | researchgate.netsphinxsai.com |

| Rf Value (Terbinafine) | 0.42 | researchgate.netnih.gov |

| Linear Range (Terbinafine) | 200-1000 ng/spot | sphinxsai.com |

| Limit of Quantification (LOQ) | 3.648 ng/spot | researchgate.netsphinxsai.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation Protocols for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for accurate and reproducible analysis. The protocol must be tailored to the specific research matrix to efficiently extract N-Desmethyl cis-Terbinafine while minimizing interferences.

The quantification of N-Desmethyl cis-Terbinafine in various tissues is essential for distribution studies. A validated HPLC method for determining its concentration in rat tissues involves initial homogenization of the tissue samples. nih.govresearchgate.net This is followed by a liquid-liquid extraction procedure. nih.govresearchgate.net In this process, the analyte and an internal standard are extracted from the tissue homogenate into an organic solvent like hexane (B92381) at an alkaline pH. researchgate.net Subsequently, a back-extraction step into an acidic aqueous solution may be performed to clean up the sample before injection into the HPLC system. researchgate.net For certain tissues with high lipid or keratin (B1170402) content, such as adipose tissue and skin, specific pre-treatment steps may be necessary. For instance, skin samples are often dissolved in a sodium hydroxide (B78521) solution before the extraction process begins. nih.govresearchgate.net

In vitro metabolism studies using liver microsomes are fundamental to identifying metabolic pathways, such as the N-demethylation of Terbinafine. nih.govnih.gov In these experiments, Terbinafine is incubated with liver microsomes (e.g., human or rat) in the presence of a NADPH-generating system to facilitate cytochrome P450-mediated metabolism. nih.govfda.gov To analyze the formation of N-Desmethyl cis-Terbinafine, the enzymatic reaction must first be terminated. This is typically achieved by adding a cold organic solvent, such as acetonitrile. nih.gov Following quenching, the sample is centrifuged to precipitate the microsomal proteins. lcms.cz The resulting supernatant, containing the metabolites, can then be further purified using techniques like solid-phase extraction (SPE) or directly injected into an LC-MS/MS system for analysis. nih.govceu.es These preparation protocols are designed to efficiently recover the metabolites while ensuring the stability of the analytes and the removal of interfering microsomal components. google.com

Extraction from Biological Tissues (e.g., rat liver, muscle, adipose tissue)

Method Validation for Research Applications

Method validation is a critical process in analytical chemistry that confirms a developed procedure is suitable for its intended purpose. For the quantification of N-Desmethyl cis-Terbinafine in research settings, particularly in biological matrices, validation ensures the reliability, reproducibility, and accuracy of the results. This involves assessing several key performance characteristics.

Assessment of Linearity, Precision, and Accuracy for Research Quantification

The validation of analytical methods for N-Desmethyl cis-Terbinafine, often performed concurrently with its parent compound, terbinafine, establishes the quantitative performance of the assay. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

A reliable HPLC method was developed for the simultaneous determination of terbinafine and its N-demethylated metabolite in various rat tissues, including skin, adipose tissue, liver, and muscle. nih.gov In this method, linearity was established over specific concentration ranges depending on the tissue type. nih.gov For most tissues, the assay was linear from 10 to 600 ng/g, while for skin, a higher range of 100 to 3000 ng/g was validated. nih.gov The precision of this method, measured as the relative standard deviation (RSD), was found to be between 0.2% and 16% for both intra-day and inter-day assessments. nih.gov

In human plasma, a separate HPLC-UV method demonstrated robust performance for quantifying N-Desmethyl cis-Terbinafine (referred to as desmethyl metabolite or DMT). researchgate.net The inter-assay precision for this method was determined over a concentration range of 2 to 1000 ng/ml, with RSD values between 2.9% and 9.8%. researchgate.netresearchgate.net This indicates a high degree of precision for the quantification of the metabolite in human plasma samples. researchgate.net

Table 1: Linearity and Precision of Analytical Methods for N-Desmethyl cis-Terbinafine

| Biological Matrix | Analytical Method | Linearity Range | Precision (%RSD) | Source |

|---|---|---|---|---|

| Rat Tissues (Liver, Muscle, etc.) | HPLC-UV | 10 - 600 ng/g | 0.2% - 16% (Intra- and Inter-day) | nih.gov |

| Rat Skin | HPLC-UV | 100 - 3000 ng/g | 0.2% - 16% (Intra- and Inter-day) | nih.gov |

| Human Plasma | HPLC-UV | 2 - 1000 ng/ml | 2.9% - 9.8% (Inter-assay) | researchgate.netresearchgate.net |

Determination of Limits of Quantification in Complex Biological Matrices

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For N-Desmethyl cis-Terbinafine, establishing a sensitive LOQ is essential for accurately characterizing its pharmacokinetic profile, as metabolite concentrations can be low.

In studies involving complex biological matrices like tissues and plasma, the LOQ is a critical validation parameter. A high-performance liquid chromatography method developed for the determination of terbinafine and N-demethyl terbinafine in rat tissues established an LOQ of 10 ng/g in tissues such as the liver and muscle. nih.gov However, due to the different composition of skin, the LOQ in this matrix was higher, at 100 ng/g. nih.gov

For human plasma, a sensitive HPLC method coupled with UV detection was validated, achieving an LOQ of 2 ng/ml for the N-desmethyl metabolite. researchgate.netresearchgate.net This level of sensitivity is generally sufficient for investigating the pharmacokinetics of the metabolite in human studies. researchgate.net Other methods have reported varying quantification limits, which can depend on the specific instrumentation and extraction procedures used, with some ranging from 20 to 500 ng/ml for terbinafine metabolites in plasma and urine. researchgate.net

Table 2: Limits of Quantification (LOQ) for N-Desmethyl cis-Terbinafine in Biological Matrices

| Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| Rat Tissues (except skin) | HPLC-UV | 10 ng/g | nih.gov |

| Rat Skin | HPLC-UV | 100 ng/g | nih.gov |

| Human Plasma | HPLC-UV | 2 ng/ml | researchgate.netresearchgate.net |

| Human Plasma and Urine | HPLC-UV | 20 - 500 ng/ml | researchgate.net |

Future Research Directions and Translational Perspectives

Development and Application of N-Desmethyl cis-Terbinafine as a Research Tool or Probe

Research has shown that terbinafine (B446) is extensively metabolized by several cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19, leading to the formation of N-Desmethyl cis-Terbinafine and other metabolites. noahrflynn.commedsafe.govt.nzefda.gov.et By using N-Desmethyl cis-Terbinafine as a standard, researchers can accurately quantify its formation in various in vitro and in vivo systems, thereby elucidating the specific contributions of different CYP enzymes to terbinafine metabolism. noahrflynn.comnih.gov This information is critical for predicting potential drug interactions and understanding inter-individual variability in drug response. efda.gov.et

Furthermore, the availability of N-Desmethyl cis-Terbinafine as a research chemical allows for its use in screening assays to identify and characterize enzymes involved in its further metabolism. scbt.com For instance, studies have investigated the subsequent metabolism of N-desmethyl-terbinafine by various CYP isozymes, revealing further metabolic pathways. noahrflynn.com

Advanced In Vitro and Ex Vivo Models for Metabolic and Activity Profiling

The use of advanced in vitro and ex vivo models is paramount for a deeper understanding of the metabolic profile and biological activities of N-Desmethyl cis-Terbinafine. Traditional models, such as human liver microsomes, have been instrumental in identifying the primary metabolic pathways of terbinafine, including N-demethylation to form N-Desmethyl cis-Terbinafine. nih.govnoahrflynn.com

More sophisticated models, such as 3D liver spheroids and organ-on-a-chip systems, offer a more physiologically relevant environment for studying drug metabolism. These models can better mimic the complex cellular interactions and microenvironment of the human liver, providing more accurate predictions of in vivo metabolic clearance and potential for toxicity. researchgate.net The application of these models to study the metabolism of N-Desmethyl cis-Terbinafine could reveal novel metabolic pathways and provide a more comprehensive picture of its biological fate.

Ex vivo models, such as precision-cut tissue slices from the liver and other organs, can also be employed to study the tissue-specific metabolism and distribution of N-Desmethyl cis-Terbinafine. researchgate.net This is particularly relevant given that terbinafine and its metabolites are known to accumulate in tissues like the skin, nails, and fat. nih.govfda.govjfda-online.com For instance, a high-performance liquid chromatography method has been developed to determine the concentrations of terbinafine and N-demethyl terbinafine in various rat tissues. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Pathways

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological pathways influenced by N-Desmethyl cis-Terbinafine. quantori.com By combining these different layers of biological information, researchers can move beyond a single-gene or single-protein analysis to a systems-level understanding of the compound's effects.

For example, pharmacogenomic studies can identify genetic variants in CYP enzymes that influence the rate of terbinafine metabolism to N-Desmethyl cis-Terbinafine, explaining inter-individual differences in drug efficacy and adverse effects. mdpi.com Transcriptomic and proteomic analyses can reveal changes in gene and protein expression in response to N-Desmethyl cis-Terbinafine, identifying downstream signaling pathways and potential off-target effects.

Metabolomic profiling can provide a snapshot of the metabolic state of a cell or organism following exposure to N-Desmethyl cis-Terbinafine, identifying alterations in endogenous metabolite levels and providing insights into the compound's mechanism of action. mdpi.com A study on tramadol, another drug metabolized by CYP enzymes, demonstrated how metabolomic analysis could reveal distinct metabolic profiles in users compared to non-users, highlighting the drug's unique biochemical impacts. mdpi.comdrugbank.com A similar approach with N-Desmethyl cis-Terbinafine could yield valuable information. The integrated analysis of these multi-omics datasets can lead to the identification of novel biomarkers for drug response and a more personalized approach to medicine. quantori.com

Exploration of N-Desmethyl cis-Terbinafine in Non-Antifungal Research Areas (e.g., ion channel modulators)

Recent research has unveiled a novel and exciting potential for terbinafine and, by extension, its metabolites like N-Desmethyl cis-Terbinafine, in non-antifungal research areas. Specifically, terbinafine has been identified as a potent and selective activator of the two-pore domain potassium channel TASK-3 (K2P9.1). kent.ac.uknih.gov

This discovery opens up new avenues for research into the potential therapeutic applications of N-Desmethyl cis-Terbinafine as an ion channel modulator. kent.ac.uk TASK-3 channels are involved in various physiological processes, including the control of neuronal excitability, and their dysfunction has been implicated in certain neurological disorders. A study investigating analogues of terbinafine, including N-Desmethyl Terbinafine, was conducted to examine their effects on TASK-3 channels. kent.ac.uk

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying N-Desmethyl cis-Terbinafine in biological matrices?

- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Key parameters include:

- Sample preparation : Protein precipitation with acetonitrile or methanol to isolate the analyte from plasma .

- Detection limits : Lower limits of quantification (LLOQ) typically range from 0.05–1.0 ng/mL, depending on ionization efficiency .

- Validation : Follow FDA/EMA guidelines for precision (±15% CV), accuracy (85–115%), and matrix effect assessments .

Q. How is N-Desmethyl cis-Terbinafine synthesized, and what are the critical purity considerations?

- Methodology :

- Synthesis : Derived via demethylation of cis-Terbinafine using cytochrome P-450 (CYP3A4) isoforms in vitro or chemical methods (e.g., boron tribromide) .

- Purity : Assessed via nuclear magnetic resonance (NMR) for structural confirmation and HPLC-UV for quantitative purity (>98% required for pharmacological studies) .

- Storage : Maintain at -20°C to prevent degradation, as noted in stability studies of similar metabolites .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the pharmacokinetic (PK) contribution of N-Desmethyl cis-Terbinafine versus its parent drug?

- Methodology :

- Comparative PK modeling : Use non-compartmental analysis (NCA) to calculate AUC and Cmax for both compounds. Address low plasma concentrations (e.g., ≤0.050 ng/mL) via population PK models that account for metabolite potency disparities .

- Activity-adjusted exposure : Factor in the metabolite’s higher potency (e.g., 3–5× parent drug) to estimate its pharmacodynamic impact despite low systemic levels .

- In vitro assays : Measure CYP3A4-mediated metabolism to correlate in vitro-in vivo extrapolation (IVIVE) .

Q. How can researchers design robust in vivo studies to evaluate N-Desmethyl cis-Terbinafine’s role in antifungal resistance?

- Methodology :

- Animal models : Use immunosuppressed murine models infected with terbinafine-resistant dermatophytes. Administer N-Desmethyl cis-Terbinafine intravenously to bypass first-pass metabolism .

- Endpoint selection : Combine fungal burden quantification (CFU counts) with histopathology to assess tissue penetration .

- Data interpretation : Differentiate between intrinsic metabolite activity and synergistic effects with parent drug using isobolographic analysis .

Q. What are the challenges in establishing N-Desmethyl cis-Terbinafine’s metabolic stability, and how can they be mitigated?

- Methodology :

- Microsomal stability assays : Incubate with human liver microsomes (HLM) and NADPH to measure half-life (t1/2). Address rapid degradation via CYP3A4 inhibition (e.g., ketoconazole) .

- Reaction phenotyping : Use isoform-specific chemical inhibitors or recombinant CYP enzymes to identify primary metabolic pathways .

- Cross-species comparisons : Validate findings in rodent models to assess translational relevance .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported metabolite-to-parent drug ratios across studies?

- Methodology :

- Meta-analysis : Aggregate data from preclinical and clinical studies (e.g., selumetinib N-desmethyl ratios: 5.9–8.3% AUC) to identify covariates like dosing regimen or analytical variability .

- Sensitivity testing : Re-analyze samples using harmonized LC-MS/MS protocols to minimize inter-lab variability .

- Reporting standards : Adopt CONSORT or STROBE guidelines for transparent PK parameter documentation .

Q. What statistical approaches are recommended for low-abundance metabolite data (e.g., N-Desmethyl cis-Terbinafine) in population PK studies?

- Methodology :

- Bayesian hierarchical models : Incorporate prior knowledge of parent drug PK to improve metabolite parameter estimation .

- Limit of quantification (LOQ) handling : Use maximum likelihood estimation (MLE) for censored data instead of omitting values below LOQ .

- Bootstrap validation : Assess parameter uncertainty by resampling datasets 1,000+ times .

Innovation and Knowledge Gaps

Q. What understudied mechanisms could explain N-Desmethyl cis-Terbinafine’s off-target effects in non-fungal pathways?

- Methodology :

- Proteomics screening : Use affinity chromatography and mass spectrometry to identify unintended protein targets (e.g., human kinases) .

- Transcriptomic profiling : Compare gene expression changes in human hepatocytes treated with parent drug vs. metabolite .

- Safety pharmacology panels : Screen for hERG channel inhibition or mitochondrial toxicity using high-content imaging .

Q. How can computational tools predict N-Desmethyl cis-Terbinafine’s interaction with fungal squalene epoxidase mutants?

- Methodology :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to mutated enzymes (e.g., L393F or F397L mutants) .

- MD simulations : Run 100-ns simulations to assess binding stability and resistance-conferring conformational changes .

- Free energy calculations : Apply MM-PBSA/GBSA to quantify ΔG differences between wild-type and mutant binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.